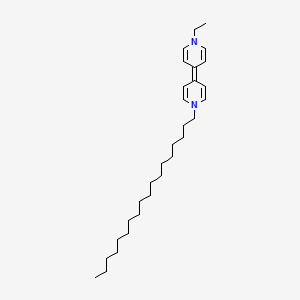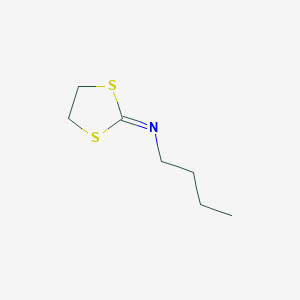
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is a complex organic compound characterized by the presence of multiple hydroxyl and thioether groups along with carboxylic acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor compounds containing thioether and hydroxyl groups. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Thioether derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups can form hydrogen bonds and disulfide bridges, influencing the activity of proteins and other biomolecules. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Similar in structure but lacks the thioether groups.
Octadecanedioic acid: Contains carboxylic acid groups but lacks hydroxyl and thioether functionalities.
Uniqueness
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is unique due to the combination of hydroxyl, thioether, and carboxylic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
114315-35-4 |
|---|---|
Molekularformel |
C14H26O6S4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
3-[2-[4-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]-2,3-dihydroxybutyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H26O6S4/c15-11(9-23-7-5-21-3-1-13(17)18)12(16)10-24-8-6-22-4-2-14(19)20/h11-12,15-16H,1-10H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZVLYFMMPQPSCKK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCSCC(C(CSCCSCCC(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
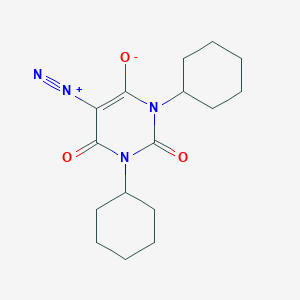
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
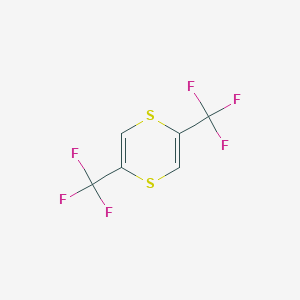
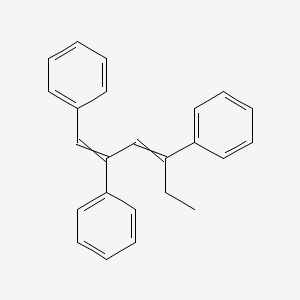

![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
